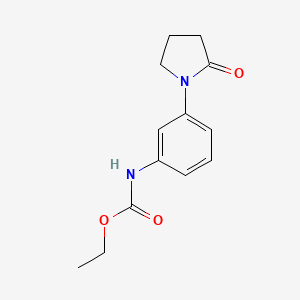

Ethyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate is a chemical compound with the empirical formula C14H17NO3 . It is related to other compounds such as 2-(2-oxo-1- (2-oxo-2- (pyrrolidin-1-yl)ethyl)piperidin-3-yl)carbamate and (2-Oxopyrrolidin-1-yl)acetic acid .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, Ethyl 3-amino-4-(3(2-oxopyrrolidin-1yl)propylamino)benzoate was synthesized by dissolving it and sodium metabisulfite adduct of benzaldehyde in DMF. The reaction mixture was refluxed at 130 °C for 2 hours .Scientific Research Applications

Biocatalysis

The compound has been used in biocatalysis , specifically in the enantioselective hydrolysis of ethyl 2-(2-oxopyrrolidin-1-yl) butyrate . A bacterial strain, Tsukamurella tyrosinosolvens E105, was identified as a new biocatalyst for this process . The strain was isolated from soil samples using the compound as the sole carbon source .

Drug Synthesis

The compound is a chiral intermediate in the synthesis of Levetiracetam (LEV) , a leading adjunctive antiepileptic drug . LEV has a broad spectrum of efficacy in epilepsy and offers several advantages over traditional therapy, including good tolerability, lack of interactions with other antiepileptic drugs, and fewer adverse effects .

Enzyme Production

The compound has been used to stimulate the production of ester-hydrolase in certain bacterial strains . This enzyme is important in various industrial applications, including the production of biodiesel, the synthesis of pharmaceuticals, and the degradation of ester pollutants .

Study of Enantioselectivity

The compound has been used in studies investigating enantioselectivity , a key concept in stereochemistry . In one study, a bacterial strain was found to display high enantioselectivity towards the hydrolysis of the racemic form of the compound .

Development of New Biocatalysts

The compound has been used in the development of new biocatalysts . For example, a bacterial strain was isolated that could use the compound as its sole carbon source, suggesting potential applications in bioremediation .

Medicinal Chemistry

The compound features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry . Pyrrolidine derivatives have been used to design new biologically active compounds, with potential applications in the treatment of various diseases .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-13(17)14-10-5-3-6-11(9-10)15-8-4-7-12(15)16/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWYJOVCCMQOJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride](/img/structure/B2684670.png)

![7-[(6-Chloro-2-fluorophenyl)methyl]-8-[(2-ethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2684671.png)

![ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)

![Ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2684678.png)

![N-(2-chloro-3-pyridinyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2684681.png)

![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2684688.png)

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2684692.png)